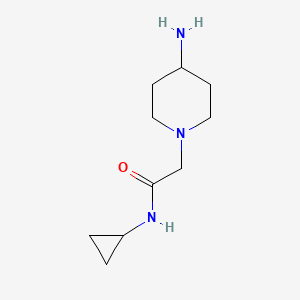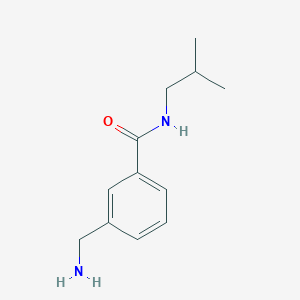
N-(5-Amino-2-fluorophenyl)-4-methylbenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide”, has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .Chemical Reactions Analysis
The specific chemical reactions involving “N-(5-Amino-2-fluorophenyl)-4-methylbenzamide” are not documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide”, are as follows: Molecular Formula: C17H19FN2O2, Molecular Weight: 302.34 .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition for Cancer Therapy
Compounds structurally related to N-(5-Amino-2-fluorophenyl)-4-methylbenzamide have been investigated for their potential as protein kinase inhibitors, which are critical in cancer therapy. For instance, CTx-0152960 and its analogue CTx-0294885 have shown efficacy in inhibiting protein kinases, a class of enzymes that play significant roles in cell proliferation and cancer progression. Such compounds were synthesized using a hybrid flow and microwave approach, highlighting innovative methods in drug discovery and development (Russell et al., 2015).
Radiosensitizing Agents for Cancer Treatment
Research into similar compounds has also explored their applications as radiosensitizers to enhance the efficacy of radiotherapy in cancer treatment. A study on novel phenylpyrimidine derivatives demonstrated their potential to increase the radiosensitivity of human lung cancer cells, suggesting a promising avenue for improving radiotherapy outcomes (Jung et al., 2019).
AMPA Receptor Ligands for Neurological Applications
Arylpropylsulphonamides, with structural similarities to the compound , have been researched for their role as AMPA receptor ligands. These receptors are crucial in synaptic transmission and plasticity in the brain, with implications for treating neurological disorders. A specific fluorine-18-labelled compound was synthesized for potential application in cerebral imaging via positron emission tomography, although challenges in specificity and distribution were noted (Kronenberg et al., 2007).
Fluorine in Drug Design
The incorporation of fluorine atoms into pharmaceutical compounds, as in N-(5-Amino-2-fluorophenyl)-4-methylbenzamide, is a common strategy to modulate their biological activity, stability, and membrane permeability. Fluorinated compounds have been extensively studied for their antimicrobial properties, showcasing the importance of fluorine in enhancing drug efficacy and specificity (Desai et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHKZAPANYCVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine](/img/structure/B3168115.png)

![2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3168124.png)

![N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3168135.png)

![7-Chloro-5-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3168148.png)
![3-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B3168153.png)
![[1-(4-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B3168163.png)
![{2-[(Cyclopentylcarbonyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3168167.png)